3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 881301-91-3
VCID: VC4137293
InChI: InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2
SMILES: C1CSC(=S)N1C(=O)C2=CC=CS2
Molecular Formula: C8H7NOS3
Molecular Weight: 229.33

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

CAS No.: 881301-91-3

Cat. No.: VC4137293

Molecular Formula: C8H7NOS3

Molecular Weight: 229.33

* For research use only. Not for human or veterinary use.

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione - 881301-91-3

Specification

CAS No. 881301-91-3
Molecular Formula C8H7NOS3
Molecular Weight 229.33
IUPAC Name (2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone
Standard InChI InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2
Standard InChI Key ZSGVXCMEPFZSKZ-UHFFFAOYSA-N
SMILES C1CSC(=S)N1C(=O)C2=CC=CS2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione (PubChem CID: 4750170) possesses the molecular formula C8H5NOS3\text{C}_8\text{H}_5\text{NO}\text{S}_3 and a molecular weight of 229.3 g/mol . The compound features a five-membered thiazolidine ring with a thiocarbonyl group at position 2 and a 2-thienylcarbonyl moiety at position 3 (Figure 1). This configuration introduces significant electronic heterogeneity due to the electron-withdrawing thiocarbonyl group and the aromatic thiophene ring, which may influence its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H5NOS3\text{C}_8\text{H}_5\text{NO}\text{S}_3
Molecular Weight229.3 g/mol
Synonyms881301-91-3; Thiophen-2-yl(2-thioxothiazolidin-3-yl)methanone
XLogP32.4 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Direct Synthesis from Propargylamines

Although no published protocols explicitly describe the synthesis of 3-(2-thienylcarbonyl)-1,3-thiazolidine-2-thione, recent advances in thiazolidine-2-thione chemistry suggest viable routes. The DABCO-catalyzed reaction between α-tertiary propargylamines and carbon disulfide (CS2_2) represents a robust method for constructing analogous scaffolds . For this compound, a hypothetical pathway could involve:

  • KA2_2 Coupling: Reacting 2-thiophenecarboxylic acid with a propargylamine derivative to form an α-tertiary propargylamine intermediate.

  • Cyclization with CS2_2: Treating the intermediate with CS2_2 under DABCO catalysis to induce 5-exo-dig cyclization, yielding the thiazolidine-2-thione core .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Projected)
KA2_2 CouplingCuCl2_2, 100°C, 16 h60–75%
CS2_2 IncorporationDABCO (15 mol%), RT, 6 h70–85%

Spectroscopic and Computational Characterization

Spectral Signatures

While experimental spectral data for 3-(2-thienylcarbonyl)-1,3-thiazolidine-2-thione remains unpublished, analogous compounds provide reference benchmarks:

  • 1^1H NMR: Expected signals at δ 7.6–7.8 ppm (thiophene protons), δ 4.2–4.5 ppm (thiazolidine CH2_2), and δ 3.8–4.0 ppm (N–CH–S).

  • IR Spectroscopy: Strong absorption bands near 1250 cm1^{-1} (C=S) and 1680 cm1^{-1} (C=O) .

Computational Insights

Density functional theory (DFT) calculations on similar thiazolidine-2-thiones reveal:

  • A planar thiophene ring conjugated to the thiocarbonyl group, enhancing π-electron delocalization.

  • Intramolecular hydrogen bonding between the thiocarbonyl sulfur and adjacent NH groups, stabilizing the thiazolidine ring .

CompoundIC50_{50} (μM)Selectivity Index
Allopurinol8.91.0
Thiazolidine-2-thione 6k3.562.5
Hypothetical 3-(2-Thienyl)PendingPending

Future Directions and Applications

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Biological Screening: Prioritize in vitro assays against XO, cancer cell lines, and Trypanosoma cruzi.

  • Coordination Chemistry: Explore Ru(II) or Pt(II) complexes to enhance cytotoxicity and selectivity.

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